1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
CAS No.:
Cat. No.: VC13557724
Molecular Formula: C21H24BNO2
Molecular Weight: 333.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H24BNO2 |
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Molecular Weight | 333.2 g/mol |
IUPAC Name | 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Standard InChI | InChI=1S/C21H24BNO2/c1-20(2)21(3,4)25-22(24-20)18-11-8-12-19-17(18)13-14-23(19)15-16-9-6-5-7-10-16/h5-14H,15H2,1-4H3 |
Standard InChI Key | OSLUNQJUAPISSG-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (C<sub>21</sub>H<sub>23</sub>BNO<sub>2</sub>) features a planar indole ring system substituted at the 1- and 4-positions. The benzyl group at N1 provides steric protection and modulates electronic properties, while the boronate ester at C4 facilitates participation in Suzuki-Miyaura cross-coupling reactions . Key structural parameters include:
Property | Value |
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Molecular Formula | C<sub>21</sub>H<sub>23</sub>BNO<sub>2</sub> |
Molecular Weight | 339.23 g/mol |
CAS Registry Number | Not formally assigned |
XLogP3-AA | 3.8 (predicted) |
Hydrogen Bond Donors | 1 (N-H of indole) |
Hydrogen Bond Acceptors | 3 (B-O, N) |
The boronate ester group adopts a trigonal planar geometry around the boron atom, with B-O bond lengths averaging 1.37 Å, consistent with sp<sup>2</sup> hybridization . This configuration enhances stability while maintaining reactivity toward transmetalation in catalytic cycles.
Synthesis and Optimization Strategies
The synthesis of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically proceeds via a two-step sequence involving functionalization of the indole nucleus followed by boronate ester installation.
N1-Benzylation of Indole
Initial benzylation of 1H-indole is achieved through alkylation using benzyl bromide in the presence of a strong base such as sodium hydride (NaH). This reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions :
Yields exceeding 85% are reported under optimized conditions, with purity confirmed via <sup>1</sup>H NMR spectroscopy .
C4 Borylation via Miyaura Borylation
Subsequent borylation at the 4-position employs a palladium-catalyzed Miyaura reaction using bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl<sub>2</sub>(dppf)) :
Key reaction parameters include:
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Temperature: 80–90°C
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Solvent: 1,4-Dioxane
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Catalyst Loading: 5 mol% Pd
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Reaction Time: 12–18 hours
This method achieves conversions >90%, with the boronate ester confirmed by <sup>11</sup>B NMR (δ ≈ 30 ppm) .
Reactivity and Mechanistic Insights
The compound’s boronate ester group enables participation in Suzuki-Miyaura cross-coupling, a cornerstone reaction for forming carbon-carbon bonds. The general mechanism involves three stages: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition
Aryl halides (e.g., Ar-X) react with palladium(0) to form Pd(II) intermediates:
Transmetalation
The boronate ester transfers the aryl group to palladium via a base-assisted process:
Reductive Elimination
The biaryl product is released, regenerating Pd(0):
This compound’s electron-deficient boronate group accelerates transmetalation, making it particularly effective in coupling with electron-rich aryl halides .
Physicochemical Properties and Stability
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibits the following properties:
Property | Specification |
---|---|
Melting Point | 112–115°C (decomp.) |
Solubility | THF > DCM > EtOAc > Hexane |
Stability | Air-sensitive; store under N<sub>2</sub> |
λ<sub>max</sub> (UV-Vis) | 278 nm (ε = 4500 M<sup>−1</sup>cm<sup>−1</sup>) |
The boronate ester hydrolyzes slowly in aqueous media (t<sub>1/2</sub> ≈ 48 hours at pH 7), necessitating anhydrous handling. Thermal gravimetric analysis (TGA) indicates decomposition onset at 180°C, suitable for high-temperature reactions.
Applications in Pharmaceutical Development
This compound’s utility as a synthetic intermediate is exemplified in the synthesis of kinase inhibitors and antipsychotic agents. For instance, it has been employed in constructing indole-based scaffolds for:
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BTK Inhibitors: The boronate group facilitates coupling with pyrimidine derivatives to create Bruton’s tyrosine kinase (BTK) inhibitors for lymphoma treatment.
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5-HT<sub>2A</sub> Antagonists: Suzuki couplings with aryl chlorides yield compounds with sub-nanomolar affinity for serotonin receptors .
A representative application involves the synthesis of a preclinical candidate for non-Hodgkin’s lymphoma:
Industrial and Material Science Applications
Beyond pharmaceuticals, this boronate ester finds use in:
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